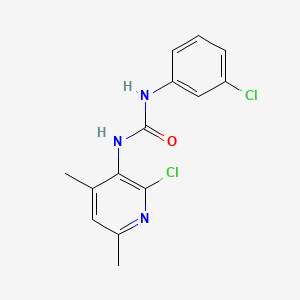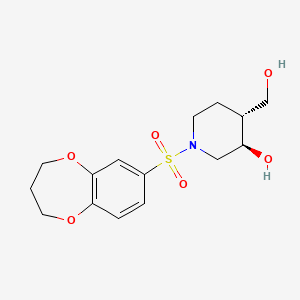![molecular formula C17H19N3O4S B5437299 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide exerts its pharmacological effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has been found to be a selective inhibitor of BTK, a key enzyme involved in B-cell signaling pathways. This compound has also been found to inhibit FLT3 and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on the proliferation and survival of cancer cells and immune cells. It has also been found to modulate the production of cytokines and chemokines, which are involved in the regulation of immune responses. This compound has been found to have good pharmacokinetic properties, including high bioavailability and good tissue distribution.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, good pharmacokinetic properties, and potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and toxicity. Another direction is the identification of biomarkers that can predict its efficacy and toxicity in different patient populations. This compound may also be combined with other therapeutic agents to enhance its therapeutic efficacy and reduce its toxicity. Finally, further clinical trials are needed to evaluate its safety and efficacy in different diseases and patient populations.
Synthesemethoden
The synthesis of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide involves a series of chemical reactions, including the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with tetrahydro-2-furanmethanol, followed by the reaction of the resulting compound with nicotinoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to have potent inhibitory effects on various protein kinases, including BTK, FLT3, and JAK3. This compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also been found to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and psoriasis.
Eigenschaften
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-3-1-9-18-11-13)20-14-5-7-16(8-6-14)25(22,23)19-12-15-4-2-10-24-15/h1,3,5-9,11,15,19H,2,4,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVJZKQHJRVAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5437258.png)
![8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
![methyl {[5-(2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5437284.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5437293.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)
![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![2-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5437318.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)